![molecular formula C14H14N2O4S B2503043 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide CAS No. 864940-71-6](/img/structure/B2503043.png)
2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide
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Description
Synthesis Analysis
2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 2-thiophenecarboxamidine in the presence of a base such as triethylamine.Molecular Structure Analysis
The chemical structure of 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide is characterized by a thiophene ring that is substituted with an amide group, a carboxamide group, and two methoxy groups.Chemical Reactions Analysis
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Scientific Research Applications
- Molecular Structure and Features Additionally, a 3,4-dimethoxybenzamide group is linked to the second position of the thiophene ring, introducing two methoxy groups (OCH3) on a benzene ring connected to the amide group.
- Chemical Reactions Analysis Esterification: The carboxyl group (COOH) of the 3,4-dimethoxybenzamide moiety might undergo esterification with alcohols under specific conditions.
- FLT3 Inhibition : The compound has been studied for its inhibitory effects on FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase involved in hematopoiesis and implicated in leukemia. It exhibited an IC50 value of 2.10E+3 nM .
Biological Applications
Synthetic Methodology
properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-10-4-3-8(7-11(10)20-2)13(18)16-14-9(12(15)17)5-6-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORRZRFBMUDPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide |
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